molecular formula C20H20N4O4S B2843428 2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 905765-34-6

2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2843428
CAS No.: 905765-34-6
M. Wt: 412.46
InChI Key: DVIXXXHETOSYPT-UHFFFAOYSA-N
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Description

2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Kinetic Studies

The compound has been involved in studies focusing on its synthesis and the kinetics of related reactions. For instance, Fan Ji-ye (2011) explored the synthesis and kinetics of sulfur substitution in related compounds, highlighting the nucleophilic substitution reaction processes and the determination of rate constants across different solvents (Fan Ji-ye, 2011). Similarly, research on the reaction of high-valent oxoruthenium compounds with sulfides, including methoxy substituted benzyl phenyl sulfides, provided insights into oxidation mechanisms and the distinction between single electron and direct oxygen atom transfer processes (S. Lai, C. J. Lepage, Donald G. Lee, 2002).

Chemical Modifications and Derivative Studies

Research has also focused on the chemical modification of similar triazine compounds, generating new derivatives with potential applications. The creation of 3-sulfanyl-1,2,4-triazoles and their reactions to yield various sulfanyl derivatives has been documented, demonstrating the versatility of these compounds in chemical synthesis (M. A. Kaldrikyan, N. S. Minasyan, R. G. Melik-Ogandzanyan, 2016). Furthermore, the synthesis of 5,6-Diaryl-1,2,4-triazines from 4-methoxybenzoin and related compounds has been explored, indicating the potential for creating a wide range of functionalized triazine derivatives (F. S. Soliman, I. Labouta, A. I. El Sebai, S. E. El Dine, 1978).

Applications in Biological Studies

While ensuring to exclude specific details on drug use and side effects, it's worth noting that similar compounds have been studied for their biological activities. For example, the antimicrobial activity of pyridazinyl sulfonamide derivatives, including compounds with methoxybenzyl groups, has been investigated, showing significant activities against various bacterial strains (M. Mohamed, 2007). These findings underscore the potential for derivatives of the mentioned compound in contributing to the development of new antimicrobial agents.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-14-9-7-13(8-10-14)11-16-19(26)22-20(24-23-16)29-12-18(25)21-15-5-3-4-6-17(15)28-2/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIXXXHETOSYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.